2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S2/c1-3-34-20-9-5-4-8-19(20)27-22(32)15-36-26-28-24-23(25(33)30(26)13-17-7-6-12-35-17)18-10-11-29(16(2)31)14-21(18)37-24/h4-9,12H,3,10-11,13-15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUGIHJEHOFGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide (CAS Number: 1189484-35-2) is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The compound features:
- Molecular Formula : C₃₄H₃₄N₄O₄S₂
- Molecular Weight : 530.6 g/mol
- Functional Groups : Acetyl group, furan moiety, sulfanyl group, and nitrogen heterocycles.
Table of Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₄N₄O₄S₂ |
| Molecular Weight | 530.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Preliminary studies have suggested that this compound may exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains and fungi. While specific data on this compound's antimicrobial efficacy is limited, the presence of the furan and thiazole rings often correlates with enhanced bioactivity.
Anticancer Properties
Research into structurally related compounds indicates potential anticancer effects. For example, compounds featuring tricyclic structures have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are warranted to ascertain the specific mechanisms by which this compound may exert anticancer effects.
Anti-inflammatory Effects
Given the structural complexity of the compound, it is plausible that it may possess anti-inflammatory properties. Compounds with similar functionalities have been reported to modulate inflammatory pathways, suggesting that this compound could be investigated for such effects.
Case Study 1: Anticancer Activity of Related Compounds
A study conducted on a related tricyclic compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of oxidative stress and apoptosis through mitochondrial pathways. This suggests that the compound's structural features may confer similar therapeutic potential.
Case Study 2: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, several were found to possess potent antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.1 to 10 µg/ml, indicating strong bioactivity that could be explored further in the context of the compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs include:
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (): Shares an acetamide backbone but lacks the tricyclic core and furan substituents.
Piroxicam analogs (): Feature a thiazine ring and sulfonamide groups, targeting HIV integrase.
Pharmacopeial acetamide derivatives (): Include phenoxy and dimethylphenyl groups, emphasizing substituent-driven bioactivity.
Table 1: Molecular Properties
The target compound’s higher molecular weight and tricyclic core may enhance binding affinity but reduce solubility compared to simpler analogs .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Implement stringent safety measures including:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for synthesis or handling to prevent inhalation exposure .
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion/inhalation .
- Storage : Keep in airtight containers away from moisture and ignition sources .
Q. How can researchers design initial experiments to characterize the compound’s structural and functional properties?
- Methodological Answer : Prioritize:
- Spectroscopic Analysis : Use NMR (¹H/¹³C) and IR to confirm functional groups (e.g., acetyl, thioether) and compare with PubChem data .
- Chromatography : HPLC or LC-MS to assess purity (>95%) and identify byproducts .
- Thermal Stability : TGA/DSC to determine decomposition temperatures for storage optimization .
Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Employ:
- In Vitro Screening : Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
- Antioxidant Capacity : Adapt protocols from phenolic compound studies, such as DPPH radical scavenging .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HEK293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational methods enhance experimental design for studying reaction mechanisms involving this compound?
- Methodological Answer : Integrate:
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfur-based nucleophilic substitutions) .
- Machine Learning (ML) : Train ML models on PubChem datasets to predict optimal solvents/catalysts, reducing trial-and-error .
- COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors to scale up synthesis .
Q. What strategies resolve contradictions in reaction yield data during optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to isolate variables (temperature, catalyst loading) and identify interactions .
- Statistical Validation : Use ANOVA to confirm significance of factors and Tukey’s HSD for post-hoc comparisons .
- Cross-Lab Replication : Share protocols via platforms like ICReDD to validate reproducibility and adjust for batch-specific anomalies .
Q. How can AI-driven tools optimize the compound’s synthesis and purification?
- Methodological Answer :
- Reaction Path Search : Deploy AI algorithms (e.g., DFT-based) to explore non-obvious intermediates and bypass high-energy transition states .
- Process Automation : Integrate robotic platforms with real-time HPLC feedback to adjust flow rates in continuous reactors .
- Membrane Separation : Use AI to model solvent-polymer interactions and design bespoke membranes for impurity removal .
Q. What interdisciplinary approaches are critical for studying this compound’s biological interactions?
- Methodological Answer : Combine:
- Chemical Biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag the compound for cellular tracking .
- Metabolomics : Apply LC-HRMS to identify metabolite profiles in treated cells and correlate with phenotypic changes .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., kinases) for X-ray crystallography to map binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
